4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol
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Overview
Description
4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol is a versatile chemical compound with the molecular formula C11H24O4 and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of two butanol groups connected by a propoxy chain, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol typically involves the reaction of 1,3-dibromopropane with 4-hydroxybutanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of 4-hydroxybutanol attack the bromine atoms of 1,3-dibromopropane, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of butanoic acid or butanal.
Reduction: Formation of butane or other reduced hydrocarbons.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybutanol: A simpler compound with a single hydroxyl group.
1,3-Dibromopropane: A precursor used in the synthesis of 4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol.
Butane-1,4-diol: Another compound with similar hydroxyl groups but different connectivity.
Uniqueness
This compound is unique due to its dual butanol groups connected by a propoxy chain. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Biological Activity
4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol is a chemical compound that has garnered interest in various fields due to its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group that may influence its reactivity and biological interactions. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry, drug delivery, and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C10H22O3. The structure includes:
- A butanol backbone
- Propoxy and hydroxybutoxy substituents
This configuration allows for various interactions with biological molecules, enhancing its potential as a therapeutic agent.
The biological activity of this compound can be attributed to its ability to interact with cellular components. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, potentially influencing enzymatic activities and cellular signaling pathways.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:
- Anti-inflammatory properties : Compounds with hydroxyl groups often show the ability to inhibit inflammatory pathways.
- Neuroprotective effects : Some studies suggest that similar compounds can penetrate the blood-brain barrier, providing neuroprotective benefits against degenerative diseases.
- Antioxidant activity : The presence of hydroxyl groups is associated with antioxidant properties, helping to mitigate oxidative stress in cells.
Case Studies and Research Findings
- In Vitro Studies :
- Animal Models :
-
Drug Delivery Systems :
- The compound has been investigated for its role in drug delivery systems due to its favorable solubility and stability profiles. Its ability to form micelles enhances the delivery of hydrophobic drugs.
Comparative Analysis
Properties
IUPAC Name |
4-[3-(4-hydroxybutoxy)propoxy]butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4/c12-6-1-3-8-14-10-5-11-15-9-4-2-7-13/h12-13H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQVLZUFQLDBNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOCCCOCCCCO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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